4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL - 1305324-80-4

4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL

Catalog Number: EVT-1816813
CAS Number: 1305324-80-4
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

a. Palladium-catalyzed cross-coupling reactions: The bromine atom could participate in Suzuki, Stille, or Sonogashira couplings to introduce various substituents at the 4th position. []

Applications

a. As a building block: It could serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activities, such as enzyme inhibitors or receptor antagonists. []

b. In material science: Its structural features might be of interest for developing new materials with specific properties, such as liquid crystals or organic semiconductors. []

4-Bromo-3-pivaloylaminopyridine

Compound Description: This compound serves as a crucial precursor in the synthesis of both oxazolo[4,5-c]pyridine and 6-azaindole derivatives. []

Relevance: This compound shares a significant structural similarity with 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL. Both compounds contain a central pyridine ring with a bromine atom at the 4-position. The key difference lies in the substituent at the 3-position of the pyridine ring. In 4-Bromo-3-pivaloylaminopyridine, it's a pivaloylamino group, while in the target compound, it's a tert-butyl substituted oxazolo ring fused to the pyridine. This shared synthetic origin and structural similarity make 4-Bromo-3-pivaloylaminopyridine a closely related compound. []

2-tert-Butyl-oxazolo[4,5-c]pyridine

Compound Description: This oxazolo[4,5-c]pyridine derivative was successfully synthesized from 4-Bromo-3-pivaloylaminopyridine using a novel base/TBAB-promoted microwave cyclization strategy. []

Relevance: This compound is closely related to 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL as both share the core oxazolo[4,5-c]pyridine structure with a tert-butyl group attached to the oxazole ring. The key difference lies in the substituent at the 7-position of the pyridine ring, where the target compound has a hydroxyl group. This structural similarity, originating from the same starting material (4-Bromo-3-pivaloylaminopyridine), highlights the close relationship between these compounds. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as a vital intermediate in synthesizing various biologically active compounds. Its synthesis involves a multi-step procedure starting from pyridin-4-ol. []

Relevance: While this compound belongs to the imidazo[4,5-c]pyridine class and 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL belongs to the oxazolo[4,5-c]pyridine class, they share structural similarities. Both feature a bicyclic system with a pyridine ring fused to another five-membered heterocycle. The shared use of halogenated aromatic substituents on the fused heterocycle further strengthens their relationship. The synthetic strategy employed for 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, particularly the use of a halogenated starting material and cyclization reactions, could offer insights into potential synthetic routes for the target compound or related analogs. []

Properties

CAS Number

1305324-80-4

Product Name

4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-OL

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-ol

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

InChI

InChI=1S/C10H11BrN2O2/c1-10(2,3)9-13-6-7(15-9)5(14)4-12-8(6)11/h4,14H,1-3H3

InChI Key

SHNYASFYGGUUPQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)O

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.